molecular formula C9H5N3O2S B5587198 [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime

[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime

Cat. No. B5587198
M. Wt: 219.22 g/mol
InChI Key: GHDNOVRJSVHJKI-UHFFFAOYSA-N
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Description

[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure allows for various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime is not fully understood. However, it is believed to act by binding to specific targets in cells, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial and antifungal activity. Additionally, this compound has been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime in lab experiments is its unique structure, which allows for various biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the specific targets and mechanisms of action in cancer cells. Additionally, this compound has shown promise as an enzyme inhibitor and fluorescent probe, and further research is needed to explore these applications. Finally, the antioxidant and anti-inflammatory properties of [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime make it a potential candidate for the treatment of various diseases, and future studies should explore these possibilities.
In conclusion, [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime is a heterocyclic compound with potential applications in scientific research. Its unique structure allows for various biochemical and physiological effects, and it has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. While there are still limitations to our understanding of its mechanism of action, further research in this area has the potential to lead to new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime involves a multi-step process that includes the reaction of 2-aminobenzimidazole with thiosemicarbazide, followed by cyclization with acetic anhydride and nitrosation with sodium nitrite. The final product is obtained through crystallization and recrystallization.

Scientific Research Applications

[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, this compound has been studied for its potential use as an enzyme inhibitor and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-nitroso-[1,3]thiazolo[3,2-a]benzimidazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S/c13-8-7(11-14)15-9-10-5-3-1-2-4-6(5)12(8)9/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNOVRJSVHJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(S3)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyimino[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

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